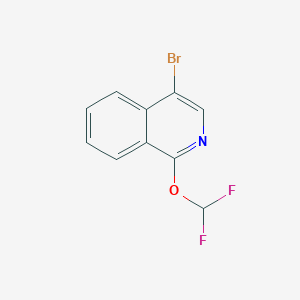

4-Bromo-1-(difluoromethoxy)isoquinoline

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govnih.govamerigoscientific.com This core is present in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. semanticscholar.orgmdpi.com The structural diversity and therapeutic importance of isoquinoline derivatives have made them a focal point for drug discovery and development. nih.goveurekaselect.com

Isoquinoline-based compounds have demonstrated a wide array of pharmacological properties, including but not limited to:

Anticancer nih.govresearchgate.net

Antimicrobial amerigoscientific.comwisdomlib.org

Anti-inflammatory nih.govontosight.ai

Antiviral mdpi.comwisdomlib.org

Analgesic semanticscholar.orgontosight.ai

The rigid bicyclic structure of the isoquinoline nucleus provides a well-defined three-dimensional orientation for substituent groups, which can lead to high-affinity interactions with biological targets such as enzymes and receptors. ontosight.ai Consequently, the synthesis of novel isoquinoline derivatives remains an active and important area of chemical research. nih.govrsc.org

Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antimicrobial | amerigoscientific.comwisdomlib.org |

| Anti-inflammatory | nih.govontosight.ai |

| Antiviral | mdpi.comwisdomlib.org |

| Analgesic | semanticscholar.orgontosight.ai |

Role of Fluorinated Moieties, particularly Difluoromethoxy Groups, in Chemical Biology and Material Science

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. mdpi.comnih.gov The difluoromethoxy group (-OCF₂H) is of particular interest due to its unique electronic properties and steric profile. nih.govresearchgate.net

Key properties and roles of the difluoromethoxy group include:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov

Increased Lipophilicity: The difluoromethoxy group is more lipophilic than a methoxy (B1213986) group, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. mdpi.comnih.gov

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for target binding.

Hydrogen Bond Donor Capability: The hydrogen atom in the difluoromethoxy group can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets. researchgate.netacs.org

In materials science, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics, making them valuable in the design of polymers, liquid crystals, and other advanced materials.

Table 2: Key Properties of the Difluoromethoxy Group in Drug Design

| Property | Consequence | Reference |

|---|---|---|

| Enhanced Metabolic Stability | Improved pharmacokinetic profile | nih.govnih.gov |

| Increased Lipophilicity | Enhanced membrane permeability | mdpi.comnih.gov |

| Hydrogen Bond Donor | Additional target interaction | researchgate.netacs.org |

| Bioisosterism | Fine-tuning of molecular properties | researchgate.net |

Importance of Brominated Heterocycles as Versatile Synthetic Intermediates and Functional Units

Brominated heterocycles are highly valuable building blocks in organic synthesis due to the reactivity of the carbon-bromine bond. researchgate.netresearchgate.net The bromine atom serves as a versatile handle that can be readily transformed into a variety of other functional groups through reactions such as nucleophilic substitution and, most notably, transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org

The utility of brominated heterocycles is particularly evident in their application in:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids. acs.org

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

Stille Coupling: Formation of carbon-carbon bonds with organostannanes.

These reactions allow for the rapid and efficient construction of complex molecular architectures from relatively simple brominated precursors. researchgate.netnih.gov The ability to introduce a wide range of substituents at the position of the bromine atom provides a powerful tool for exploring the structure-activity relationships of biologically active molecules and for the synthesis of functional materials. researchgate.netresearchgate.net

Contextualization of 4-Bromo-1-(difluoromethoxy)isoquinoline within these Interdisciplinary Research Domains

This compound represents a convergence of the aforementioned areas of chemical research. The isoquinoline core provides a biologically relevant scaffold, while the difluoromethoxy group at the 1-position can enhance its metabolic stability and lipophilicity, making it a potentially more effective therapeutic agent. The bromine atom at the 4-position offers a strategic point for further chemical modification. researchgate.netgoogle.com

This compound can be envisioned as a versatile intermediate for the synthesis of a library of novel isoquinoline derivatives. Through various cross-coupling reactions at the 4-position, a diverse array of substituents can be introduced, allowing for the systematic exploration of the structure-activity relationship of this class of compounds. The difluoromethoxy group at the 1-position is expected to confer favorable pharmacokinetic properties on the resulting molecules.

In essence, this compound is a promising platform for the development of new drug candidates and functional materials. Its synthesis and further functionalization would be of significant interest to medicinal chemists, organic chemists, and material scientists alike.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXNSMHUHODYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Bromo 1 Difluoromethoxy Isoquinoline

Cross-Coupling Reactions of the Bromo Substituent

The carbon-bromine bond at the C4-position of the isoquinoline (B145761) is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. wikipedia.org The C4-bromo substituent on the isoquinoline ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgnih.gov For 4-Bromo-1-(difluoromethoxy)isoquinoline, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 4-aryl-1-(difluoromethoxy)isoquinoline. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgnih.gov The efficiency of the catalyst often depends on the choice of ligands and base. nih.gov While specific examples for this exact substrate are not detailed in the provided literature, extensive research on bromo-N-heterocycles confirms the viability of this approach. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. libretexts.org The coupling of this compound with an organostannane, such as a vinylstannane or arylstannane, would provide access to 4-vinyl or 4-aryl derivatives. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide can sometimes accelerate the reaction rate. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a crucial method for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.orgyoutube.com Reacting this compound with primary or secondary amines under Buchwald-Hartwig conditions (a palladium catalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide) would yield 4-amino-1-(difluoromethoxy)isoquinoline derivatives. youtube.comyoutube.com The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 4-Aryl-1-(difluoromethoxy)isoquinoline |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | None (or CuI additive) | 4-R-1-(difluoromethoxy)isoquinoline (R=aryl, vinyl) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Xantphos | NaO_t_Bu, Cs₂CO₃ | 4-(R¹R²N)-1-(difluoromethoxy)isoquinoline |

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for these transformations, other transition metals like copper and nickel are also effective and offer complementary reactivity.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, often variations of the Ullmann condensation, can be used for C-N, C-O, and C-S bond formation. These reactions can sometimes be more cost-effective than their palladium-catalyzed counterparts. For instance, copper(I) oxide has been shown to effectively co-catalyze Suzuki-type cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are gaining prominence, particularly for the coupling of challenging substrates. Nickel catalysis can facilitate the difluoromethylation of aryl bromides and can operate via radical mechanisms. This opens up pathways for introducing functionalities that might be difficult to achieve with palladium. For example, nickel-catalyzed cross-coupling reactions have been developed for the difluoroalkylation of arylboron compounds with 1-bromo-1,1-difluoroalkanes.

Investigation of Regioselectivity and Stereoselectivity in Cross-Coupling Processes

In a molecule like this compound, which has multiple potential reaction sites, regioselectivity is a key consideration. The C4-position is highly activated for cross-coupling due to the C-Br bond. In polyhalogenated systems, the relative reactivity of different halogen-substituted positions often dictates the outcome. For instance, in 2,4-dichloroquinazolines, cross-coupling occurs with exclusive selectivity for the more electrophilic C4 position. Similarly, the C4-bromo substituent in the target molecule is expected to be the primary site of reaction in standard cross-coupling protocols.

Further functionalization via C-H activation would present a greater regioselectivity challenge. The electronic properties of the existing substituents and the directing-group capabilities of the isoquinoline nitrogen would influence which C-H bond is activated. Stereoselectivity is generally not a factor in the cross-coupling of the aromatic C4-position itself, but it would become critical if the coupling partner or a subsequent reaction involves the creation of a chiral center.

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Scaffold

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group.

The isoquinoline ring itself is electron-deficient, which makes it more susceptible to nucleophilic attack than a simple benzene (B151609) ring. The nitrogen atom acts as an electron sink, stabilizing the negative charge in the intermediate Meisenheimer complex. For this compound, the C4-position is analogous to a position 'para' to the ring nitrogen's activating influence. Therefore, it is plausible that the bromo group could be displaced by strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Studies on related systems, such as 3-bromo-4-nitropyridine, show that reactions with amines can lead to nucleophilic substitution.

| Nucleophile | Potential Product | Mechanism |

|---|---|---|

| R₂NH (e.g., Piperidine) | 4-(Piperidin-1-yl)-1-(difluoromethoxy)isoquinoline | Addition-Elimination (SNAr) |

| RO⁻ (e.g., MeO⁻) | 4-Methoxy-1-(difluoromethoxy)isoquinoline | Addition-Elimination (SNAr) |

| RS⁻ (e.g., PhS⁻) | 4-(Phenylthio)-1-(difluoromethoxy)isoquinoline | Addition-Elimination (SNAr) |

Radical Reactions and Further C-H Functionalization Strategies

Beyond reactions at the C-Br bond, the isoquinoline scaffold can undergo functionalization at its C-H bonds. These methods offer alternative strategies for derivatization without the need for pre-installed leaving groups.

Radical reactions provide a powerful means to introduce alkyl and other functional groups. For instance, radical C-H functionalization has emerged as a promising approach for constructing heterocyclic compounds. Recent studies have demonstrated the meta-C-H functionalization of pyridines, quinolines, and isoquinolines through a redox-neutral dearomatization-rearomatization process, allowing for the introduction of various groups including trifluoromethyl and halogen atoms.

Transition metal-catalyzed C-H activation is another major strategy. nih.govnih.govmdpi.com Depending on the catalyst and directing group (if any), different positions on the isoquinoline ring can be targeted. The nitrogen atom of the isoquinoline can act as a directing group to guide the catalyst to the C8 position. Alternatively, reactions can be directed to other positions, such as C1 or C5, depending on the reaction conditions and the presence of other functional groups. The 1-(difluoromethoxy) group at the C1 position would likely block functionalization at that site and could electronically influence the reactivity of other positions on the benzenoid ring.

Reaction Mechanism Elucidation through Kinetic and Isotopic Labeling Studies

Understanding the detailed mechanism of a reaction is crucial for its optimization and broader application. Kinetic studies and isotopic labeling are powerful tools for this purpose.

For palladium-catalyzed cross-coupling reactions, kinetic isotope effect (KIE) studies can help identify the rate-determining step. nih.govnih.gov For example, in the Suzuki-Miyaura reaction of aryl bromides, experimental and theoretical studies have shown that oxidative addition to a monoligated palladium(0) complex is often the rate-determining step. chemrxiv.org Similarly, for the Buchwald-Hartwig amination, 13C KIE studies have been used to probe the transition state of the oxidative addition step under various conditions, revealing how factors like the halide and the base influence the reaction mechanism. nih.govnih.govbohrium.com These studies on model systems provide a strong basis for understanding the reactivity of this compound. The key findings suggest that for this substrate, the cleavage of the C-Br bond during the oxidative addition step would be the turnover-limiting event in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Isotopic labeling can also be used to trace the path of atoms throughout a reaction. For instance, using a 15N-labeled amine in a Buchwald-Hartwig reaction could definitively confirm the source of the nitrogen in the final product and rule out alternative pathways. While specific studies on this compound are not available, the principles derived from studies on analogous systems are directly applicable to elucidating its reaction mechanisms.

Advanced Characterization and Spectroscopic Analysis of 4 Bromo 1 Difluoromethoxy Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Bromo-1-(difluoromethoxy)isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular architecture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) core and the difluoromethoxy group. The aromatic region would display a set of multiplets corresponding to the five protons on the bicyclic ring system. The most characteristic signal would be from the single proton of the difluoromethoxy (-OCHF₂) group. This proton is directly coupled to two equivalent fluorine atoms, resulting in a distinct triplet in the spectrum due to ¹J(H,F) coupling.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature ten distinct signals: eight for the aromatic carbons of the isoquinoline ring, one for the carbon attached to bromine, and a characteristic triplet for the carbon of the difluoromethoxy group, which arises from the large one-bond coupling to the two fluorine atoms (¹J(C,F)).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. nih.govnih.gov The spectrum is expected to show a single resonance for the two magnetically equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single adjacent proton (¹J(F,H)), confirming the presence and connectivity of the -OCHF₂ moiety. The chemical shift of this signal is highly sensitive to the electronic environment of the molecule. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.5 | Multiplets | - | Aromatic CH (5H) |

| ~7.0 - 7.5 | Triplet | ¹J(H,F) ≈ 70-75 | -OCH F₂ (1H) | |

| ¹³C | 115 - 150 | Singlets | - | Aromatic C & C-Br |

| ~115 (t) | Triplet | ¹J(C,F) ≈ 240-250 | -OC HF₂ | |

| ¹⁹F | -80 to -100 | Doublet | ¹J(F,H) ≈ 70-75 | -OCHF₂ |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₆BrF₂NO), the experimentally determined mass would be compared to the calculated exact mass. A key feature in the mass spectrum is the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have nearly equal intensity, providing a clear signature for the presence of a single bromine atom. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed to study the fragmentation pathways of the molecule. scielo.br The protonated molecule, [M+H]⁺, is selected and subjected to collision-induced dissociation. The resulting fragment ions provide valuable structural information. Systematic investigations of isoquinoline alkaloids show that fragmentation often involves cleavages related to substituent groups and the core ring structure. nih.govresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or related fragments (e.g., •CHF₂, HF), leading to a stable bromo-isoquinoline cation.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₇BrF₂NO]⁺ | 273.9724 | Protonated molecular ion (for ⁷⁹Br) |

| [M+2+H]⁺ | [C₁₀H₇⁸¹BrF₂NO]⁺ | 275.9704 | Protonated molecular ion (for ⁸¹Br) |

| [M+H - HF]⁺ | [C₁₀H₆BrFNO]⁺ | 253.9693 | Loss of hydrogen fluoride |

| [M+H - CHF₂]⁺ | [C₉H₆BrNO]⁺ | 222.9654 | Loss of difluoromethyl radical |

| [C₉H₆BrN]⁺ | [C₉H₆BrN]⁺ | 206.9682 | Bromo-isoquinoline cation |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features. Strong, sharp peaks in the 1600-1450 cm⁻¹ region are expected for the C=C and C=N stretching vibrations of the aromatic isoquinoline core. The most prominent features would be the very strong C-F stretching bands, typically appearing in the 1200-1000 cm⁻¹ region. Other expected vibrations include aromatic C-H stretching above 3000 cm⁻¹, C-O stretching, and the C-Br stretching vibration at a lower frequency, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong Raman signals. It can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Aryl-O) | 1300 - 1200 | Strong |

| Asymmetric/Symmetric C-F Stretch | 1200 - 1000 | Very Strong |

| C-Br Stretch | 600 - 500 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information. It would confirm the connectivity of the atoms and the planarity of the isoquinoline ring system. Furthermore, it would reveal the specific conformation of the difluoromethoxy group relative to the plane of the ring, including precise bond lengths and bond angles. This technique would also elucidate the intermolecular packing forces in the crystal lattice, such as π-π stacking interactions between the aromatic rings or potential halogen bonding involving the bromine atom. This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. sielc.com A reversed-phase HPLC method would be suitable for this compound. Using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, the compound can be separated from starting materials, byproducts, or degradation products. sielc.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic system has strong absorbance. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. A GC equipped with a capillary column (e.g., a nonpolar DB-5 type) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be effective. GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and identification of any minor impurities.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (with 0.1% Formic Acid or TFA) | |

| Detection | UV (e.g., at 254 nm) | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| GC | Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | |

| Detection | FID or Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 4 Bromo 1 Difluoromethoxy Isoquinoline

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the ground-state properties of molecules. For 4-Bromo-1-(difluoromethoxy)isoquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the planarity of the isoquinoline (B145761) ring and the preferred orientation of the difluoromethoxy substituent.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure, which is fundamental to understanding the molecule's reactivity. tci-thaijo.org Various molecular parameters and reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, can be derived from the electronic structure to predict how the molecule will behave in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, the distribution and energy of these orbitals are key to its reactivity. The HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO may be distributed over the ring and influenced by the electron-withdrawing substituents. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org Computational studies on similar isoquinoline derivatives have shown that substitutions can significantly alter these energy levels. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule. avogadro.cc They illustrate the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). youtube.comresearchgate.net

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the difluoromethoxy group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This visualization helps predict intermolecular interactions and the initial steps of a chemical reaction. avogadro.cc

To quantify this charge distribution, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used. walisongo.ac.id These calculations assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution predicted by the MEP map.

Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For instance, in a potential nucleophilic aromatic substitution reaction involving this compound, DFT could be used to model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the bromide leaving group. The calculation would determine the geometry and energy of the transition state for each step. The energy of the highest transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such analyses allow for the prediction of reaction feasibility, regioselectivity, and kinetics before experiments are conducted. Studies on the synthesis of related 4-bromoisoquinolines highlight pathways that could be modeled using these theoretical methods. researchgate.net

Spectroscopic Property Simulations (e.g., NMR and IR Chemical Shift Predictions)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds. d-nb.info DFT calculations are routinely used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR spectra are simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or C-F stretching. This theoretical spectrum can be compared with an experimental one to help assign the observed absorption bands to their corresponding molecular motions.

NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For this compound, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated. These predicted shifts are invaluable for assigning signals in the experimental spectra, especially for complex molecules where signals may overlap. researchgate.netnmrdb.org

Table 2: Illustrative Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) Note: Predicted values are hypothetical examples of what a GIAO-DFT calculation might yield.

| Nucleus | Atom Position | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| ¹H | Isoquinoline Ring | 7.5 - 8.5 | 7.0 - 9.0 |

| ¹H | -OCHF₂ | 6.5 | 6.0 - 7.0 |

| ¹³C | C4-Br | 125 | 110 - 130 |

| ¹³C | C1-O | 155 | 150 - 160 |

Molecular Dynamics (MD) Simulations and Conformational Analysis of the Compound

While DFT studies focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule by simulating the motion of its atoms over time. nih.gov MD simulations are particularly useful for conformational analysis, exploring the different spatial arrangements (conformations) a molecule can adopt through bond rotations. researchgate.net

For this compound, a key area of flexibility is the rotation around the C1-O bond of the difluoromethoxy group. MD simulations can explore the potential energy landscape of this rotation, identifying the most stable conformers (energy minima) and the energy barriers to interconversion between them. soton.ac.uk This information is crucial as the biological activity or reactivity of a molecule can be highly dependent on its preferred conformation.

In Silico Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using mathematical methods to find an equation that relates these descriptors to the observed activity.

For a series of substituted isoquinoline derivatives, including this compound, DFT-calculated descriptors could serve as the basis for a QSAR model. Relevant descriptors might include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and properties related to charge distribution (atomic charges). Once a statistically significant QSAR model is developed, it can be used to predict the reactivity of new, yet-to-be-synthesized isoquinoline derivatives, thereby guiding synthetic efforts toward compounds with desired properties. nih.gov

Exploration of Bioisosteric Replacement Strategies In Silico for Design of Analogues

In the contemporary drug discovery landscape, the process of lead optimization heavily relies on computational and theoretical investigations to guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For the compound this compound, in silico bioisosteric replacement strategies serve as a powerful tool to explore the vast chemical space and identify promising modifications. This approach involves the substitution of specific functional groups with others that possess similar physicochemical or topological properties, with the goal of enhancing desired biological activities while mitigating undesirable characteristics.

The exploration of bioisosteric replacements for this compound is a multifaceted process that leverages a variety of computational techniques. These methods allow for the preliminary assessment of newly designed analogues without the immediate need for synthetic efforts, thereby accelerating the drug design cycle. Key computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the evaluation of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Bioisosteric Replacements for the 4-Bromo Group:

The bromine atom at the 4-position of the isoquinoline core is a classical halogen substituent that can participate in halogen bonding and contributes to the lipophilicity of the molecule. However, it can also be a site of metabolic instability. Therefore, exploring bioisosteric replacements for the bromo group is a critical aspect of analogue design. Computational tools can be employed to evaluate a range of potential replacements, including other halogens, small alkyl groups, and cyano groups. The goal is to identify substituents that can mimic the favorable interactions of the bromine atom while potentially improving metabolic stability or other pharmacokinetic parameters.

A virtual library of analogues can be generated by replacing the bromo group with various bioisosteres. These virtual compounds can then be subjected to in silico screening. Molecular docking studies, for instance, can predict the binding affinity and orientation of these analogues within the active site of a target protein. This allows for a comparative analysis of how different substituents at the 4-position influence the binding mode and predicted potency.

Interactive Data Table: In Silico Evaluation of Bioisosteric Replacements for the 4-Bromo Group

| Analogue ID | 4-Position Bioisostere | Predicted Binding Affinity (kcal/mol) | Calculated logP | Predicted Metabolic Stability (t½, min) |

| BR-001 | -Cl | -8.5 | 3.2 | 45 |

| BR-002 | -F | -8.2 | 3.0 | 60 |

| BR-003 | -CH3 | -8.0 | 3.4 | 55 |

| BR-004 | -CN | -8.7 | 2.8 | 70 |

| BR-005 | -CF3 | -8.9 | 3.8 | 65 |

Bioisosteric Replacements for the 1-(Difluoromethoxy) Group:

The difluoromethoxy group (-OCHF₂) at the 1-position is a key structural feature. The fluorine atoms significantly influence the electronic properties of the methoxy (B1213986) group, increasing its metabolic stability and modulating its hydrogen bonding capabilities. The -OCHF₂ group is often considered a bioisostere of other small, polar, or hydrogen-bond-donating groups. acs.orgresearchgate.net Computational studies are crucial in identifying suitable replacements that can preserve or enhance the interactions of the parent compound with its biological target.

Interactive Data Table: In Silico Evaluation of Bioisosteric Replacements for the 1-(Difluoromethoxy) Group

| Analogue ID | 1-Position Bioisostere | Predicted Binding Affinity (kcal/mol) | Calculated logP | Predicted h-Bond Donor/Acceptor Count |

| DF-001 | -OCF3 | -9.1 | 4.1 | 0/3 |

| DF-002 | -OCH3 | -7.8 | 3.1 | 0/1 |

| DF-003 | -OEt | -7.9 | 3.5 | 0/1 |

| DF-004 | -NHCHF2 | -8.8 | 3.3 | 1/2 |

| DF-005 | 1,2,4-oxadiazole | -8.6 | 3.0 | 0/2 |

The integration of these computational approaches allows for a systematic and efficient exploration of the chemical space around this compound. By virtually screening a wide range of bioisosteric replacements, researchers can prioritize the synthesis of a smaller, more focused set of analogues that have a higher probability of success. This in silico-driven design strategy significantly enhances the efficiency of the lead optimization process.

Applications in Advanced Chemical Research and Materials Science

Development of Novel Chemical Probes and Research Tools

While direct applications of 4-Bromo-1-(difluoromethoxy)isoquinoline as a chemical probe are not extensively documented, its structural motifs are highly relevant to the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems. The isoquinoline (B145761) scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for further chemical modification, allowing for the attachment of reporter groups (like fluorophores) or reactive functionalities for target engagement.

The difluoromethoxy group can enhance the metabolic stability and cell permeability of a molecule, which are crucial properties for effective chemical probes. Fluorinated isoquinoline derivatives, in general, have been investigated for their medicinal and industrial applications. researchgate.netresearchgate.net For instance, various functionalized isoquinolines have been synthesized and evaluated for their potential biological activities, underscoring the utility of this heterocyclic system in developing new molecular tools. nih.govnih.gov The combination of these features suggests that this compound is a promising starting material for the synthesis of novel chemical probes to investigate biological pathways and disease mechanisms.

Contributions to Advanced Material Development (e.g., conductive materials, optical materials, sensors)

The field of materials science has seen a growing interest in fluorinated organic compounds due to their unique electronic and optical properties. amerigoscientific.com Isoquinoline-based polymers and copolymers have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The difluoromethoxy group in this compound can impart desirable characteristics to materials, such as increased thermal stability and altered electronic properties.

The bromine atom on the isoquinoline ring serves as a key functional group for polymerization reactions, such as cross-coupling reactions, to build larger conjugated systems necessary for conductive and optical materials. While specific studies on polymers derived from this compound are not prominent, the general strategy of using halogenated heterocycles as monomers is well-established. Research on dihydrothieno[2,3-c] isoquinolines has highlighted their potential as luminescent materials. acs.org The tailored synthesis of isoquinoline derivatives allows for the design of materials with specific electrical and optical properties. amerigoscientific.com

Table 1: Potential Contributions to Advanced Materials

| Material Type | Potential Role of this compound | Key Structural Features Utilized |

|---|---|---|

| Conductive Materials | Monomer for the synthesis of conductive polymers. | Bromine atom for polymerization; isoquinoline core for charge transport. |

| Optical Materials | Building block for fluorescent or phosphorescent materials. | Fluorinated group influencing emission spectra; isoquinoline for luminescence. |

| Sensors | Precursor for chemosensors. | Isoquinoline nitrogen for analyte binding; functionalization at the bromo-position. |

Precursors for the Synthesis of Complex Chemical Entities and Analogues of Natural Products

The 4-bromo-isoquinoline framework is a highly valuable precursor in organic synthesis. The bromine atom at the C4 position can be readily transformed into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. openmedicinalchemistryjournal.comnih.gov This makes this compound an excellent starting material for the synthesis of complex chemical entities and analogues of natural products.

Numerous natural products and biologically active molecules contain the isoquinoline core. nih.gov The ability to introduce diverse substituents at the 4-position via the bromo-precursor allows for the generation of libraries of novel compounds for biological screening. For example, commercially available 4-bromoisoquinoline (B23445) has been used as a starting material to synthesize C4-substituted isoquinolines with potential cytotoxic activity. openmedicinalchemistryjournal.comnih.gov The difluoromethoxy group at the 1-position can influence the biological activity and pharmacokinetic properties of the resulting complex molecules. researchgate.net

Design of Agrochemical Candidates with Tailored Physicochemical Properties

The incorporation of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. researchgate.net The difluoromethoxy group, in particular, is known to be isosteric and isopolar to a hydroxyl or thiol group but is more lipophilic, which can improve the uptake and transport of the compound in plants and insects. researchgate.net

The isoquinoline scaffold itself is found in various biologically active natural products, some of which exhibit insecticidal or fungicidal properties. nih.gov Therefore, this compound serves as a promising scaffold for the development of new agrochemical candidates. The bromine atom allows for the introduction of various pharmacophores to fine-tune the biological activity against specific pests or diseases. The synthesis of fluorinated isoquinoline derivatives is an active area of research with the goal of developing new bioactive products for medicinal and agricultural use. researchgate.netresearchgate.net

Table 2: Physicochemical Properties Conferred by the Difluoromethoxy Group in Agrochemical Design

| Property | Influence of the -OCF2H Group |

|---|---|

| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. |

| Metabolic Stability | Often increases stability towards metabolic degradation. |

| Binding Interactions | Can act as a lipophilic hydrogen bond donor, influencing binding to target proteins. |

| Electronic Effects | Strong electron-withdrawing nature can modulate the reactivity and properties of the isoquinoline ring. |

Utility as Ligands in Asymmetric Catalysis

The isoquinoline framework is a privileged structure for the development of chiral ligands used in asymmetric catalysis. nih.govresearchgate.net The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can create a chiral environment that directs the stereochemical outcome of a reaction.

While there is no specific literature detailing the use of this compound as a ligand, its structure contains the necessary features. The bromine atom can be used as a handle to introduce chiral auxiliaries or other coordinating groups. The difluoromethoxy group could influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. The development of novel ligands is crucial for advancing the field of asymmetric catalysis, and halogenated isoquinolines represent a promising class of scaffolds for this purpose. nih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Halogenated Isoquinolines

The synthesis and design of complex molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.net These technologies offer the potential to accelerate the discovery and optimization of halogenated isoquinolines by predicting reaction outcomes, planning synthetic routes, and even automating experimental processes. researchgate.netmdpi.com

Predictive Synthesis and Reaction Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most effective reagents, catalysts, and conditions for a desired transformation. researchgate.net For a molecule like 4-Bromo-1-(difluoromethoxy)isoquinoline, AI could predict regioselectivity in halogenation reactions, a critical challenge in organic synthesis. digitellinc.com By analyzing extensive reaction databases, AI models can identify patterns that circumvent the need for redundant experiments, leading to a more economical and environmentally friendly research paradigm. digitellinc.com This data-driven approach can significantly shorten the path to discovering novel and efficient synthetic pathways. digitellinc.comsynthiaonline.com

Automated Synthesis Platforms: The integration of AI with robotic platforms enables the concept of "on-demand" synthesis. technologynetworks.com An AI can design a synthetic plan, which is then executed by an automated system, creating a feedback loop where the results of experiments are used to refine future predictions. synthiaonline.comtechnologynetworks.com This synergy can rapidly explore a vast "haystack" of possible reaction conditions to find the optimal "needle" for synthesizing complex targets like functionalized isoquinolines. technologynetworks.com

Exploration of Novel, Unconventional Reaction Pathways for Functionalization

Modern organic synthesis is moving beyond traditional name reactions to embrace more efficient and atom-economical methods. nih.gov The functionalization of the isoquinoline (B145761) scaffold is a prime area for the application of these novel strategies.

C-H Activation and Annulation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing substituted isoquinolines from simple precursors. ijpsjournal.comnih.gov Catalysts based on rhodium and ruthenium can direct the formation of the isoquinoline core through annulation reactions, offering a direct and efficient route that avoids pre-functionalized starting materials. nih.govorganic-chemistry.org These methods provide access to a wide range of functionalized derivatives that would be difficult to obtain through classical methods like the Bischler–Napieralski or Pictet–Spengler reactions. nih.govijpsjournal.com

Photoredox Catalysis and Radical Pathways: Photochemical methods offer mild and environmentally benign conditions for generating reactive intermediates. A photo-induced carbamoyl radical cascade, for example, has been used to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org Such radical-mediated pathways open up new avenues for introducing diverse functional groups onto the isoquinoline ring system under gentle conditions. rsc.org

| Novel Synthetic Strategy | Description | Catalyst/Reagent Example |

| C-H Activation/Annulation | Direct functionalization of C-H bonds to build the isoquinoline ring or add substituents. nih.govijpsjournal.com | Rh(III), Ru(II) complexes nih.govorganic-chemistry.org |

| Cascade Cycloadditions | Multi-step reactions where the product of one step is the substrate for the next, forming complex structures in one pot. nih.gov | Rh(III), Copper(II) nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form a product containing parts of all reactants. nih.gov | Copper(I) organic-chemistry.org |

| Photoredox Catalysis | Uses light to initiate chemical reactions via single-electron transfer, enabling unique transformations. ijpsjournal.comrsc.org | Organic photosensitizers (e.g., 4CzIPN) rsc.org |

Development of Isotopic Variants for Mechanistic Probes and Imaging Research

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of molecules in biological systems. wikipedia.orgstudysmarter.co.uk Creating isotopic variants of this compound would provide invaluable tools for research.

Mechanistic Studies: By selectively replacing atoms (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N) at specific positions in the molecule, chemists can trace the movement of these atoms through a chemical reaction. wikipedia.org This allows for the unambiguous determination of reaction pathways and the structures of transient intermediates. The presence and location of the isotopic labels in the products can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Metabolic and Imaging Probes: Incorporating positron-emitting isotopes, such as Fluorine-18 (¹⁸F), into the difluoromethoxy group could transform the molecule into a probe for Positron Emission Tomography (PET) imaging. PET is a highly sensitive molecular imaging technique used extensively in diagnostics and drug development. An ¹⁸F-labeled version of this compound could be used to visualize its distribution, target engagement, and metabolism in vivo, providing crucial information for preclinical studies. Stable isotopes are also valuable in metabolic research to trace the biotransformation of a drug candidate without the use of radioactivity. nih.gov

| Isotope | Type | Potential Application | Detection Method |

| ²H (Deuterium) | Stable | Mechanistic studies, altering metabolic profiles (kinetic isotope effect) | MS, NMR |

| ¹³C | Stable | Mechanistic studies, metabolic pathway tracing wikipedia.org | MS, NMR |

| ¹⁵N | Stable | Mechanistic studies, metabolic pathway tracing wikipedia.org | MS, NMR |

| ¹⁸F | Radioactive | Positron Emission Tomography (PET) imaging | PET scanner |

Synergistic Experimental and Computational Approaches for Predictive Chemical Design

The modern drug discovery and materials science workflow relies heavily on the synergy between experimental synthesis and computational modeling. researchgate.net This combination allows for a more rational and predictive approach to designing molecules with desired properties.

In Silico Modeling: Computational methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, geometry, and reactivity of this compound. researchgate.net Molecular docking simulations can predict how the molecule might bind to a biological target, such as an enzyme or receptor, providing insights that can guide the design of more potent analogs. researchgate.netnih.gov Furthermore, calculations of ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize candidates with favorable pharmacological profiles early in the design process. researchgate.net

Iterative Design Cycles: This synergistic approach involves an iterative cycle. Computational models are used to design a set of target molecules with predicted high activity. nih.gov These molecules are then synthesized and tested experimentally. The experimental results are, in turn, used to refine and improve the computational models, leading to more accurate predictions in the next design cycle. This feedback loop accelerates the optimization of lead compounds and reduces the trial-and-error inherent in traditional chemical research. researchgate.net

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer: Optimization involves screening catalysts (e.g., silver triflate for coupling reactions) and adjusting solvent polarity. For instance, using DMF as a solvent enhances nucleophilic substitution efficiency. Temperature gradients (e.g., slow warming from −20°C to room temperature) reduce side-product formation. Reduction potential calculations (DFT) and substituent effects (e.g., electron-withdrawing groups on the isoquinoline core) can predict reactivity trends, as seen in photocatalyst studies where −NH₂ substituents improved yields by lowering reduction potentials .

Basic: What mechanisms underlie the anticancer activity of this compound?

Methodological Answer:

The compound induces apoptosis via caspase-3/7 activation and inhibits the PI3K/Akt pathway, as demonstrated in breast cancer cell lines (e.g., MCF-7). Mechanistic studies use Western blotting to track Akt phosphorylation and flow cytometry to quantify apoptotic cells. IC₅₀ values are typically in the micromolar range (e.g., 5–20 µM), validated by MTT assays .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer: SAR studies focus on modifying the difluoromethoxy group and bromine position. For example, replacing bromine with iodine increases lipophilicity, improving membrane permeability. Fluorine substitution on adjacent positions enhances metabolic stability. Computational docking (AutoDock Vina) predicts binding affinities to PI3K, while in vitro assays validate inhibitory potency. Data from Gram-negative bacteria studies (MIC = 2–8 µg/mL) suggest halogen positioning influences outer membrane disruption .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Routine characterization includes:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., difluoromethoxy at δ 85–90 ppm in ¹⁹F NMR).

- HPLC-MS : Verifies purity (>98%) and molecular weight (MW = 274.03 g/mol).

- X-ray crystallography : Resolves crystal packing and bond angles, critical for material science applications .

Q. Advanced: How can advanced spectroscopic methods resolve ambiguities in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish regioisomers.

- High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br).

- XPS (X-ray photoelectron spectroscopy) : Quantifies surface composition in material science applications .

Basic: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Standardize assay conditions:

- Use identical cell lines (e.g., ATCC-validated MCF-7).

- Control passage numbers (<20 passages) to prevent genetic drift.

- Normalize data to reference inhibitors (e.g., wortmannin for PI3K). Statistical tools like ANOVA identify batch effects .

Q. Advanced: What strategies reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Free-energy perturbation (FEP) : Refines docking scores by simulating ligand-protein dynamics.

- Dose-response curves : Compare experimental IC₅₀ with predicted binding energies.

- Meta-analysis : Pool data from PubChem and ECHA to identify outliers .

Advanced: How do substituents on the isoquinoline core influence its role in photocatalysis?

Methodological Answer:

Electron-donating groups (e.g., −NH₂) lower reduction potentials (−3.26 V vs. −2.51 V for −CN), enhancing photocatalytic efficiency in borylation reactions. Experimental yields correlate with DFT-calculated potentials: 6-NH₂ derivatives achieve 64% yield vs. 32% for 6-CN analogs. Screening substituents via cyclic voltammetry optimizes photocatalyst design .

Basic: What are the material science applications of this compound?

Methodological Answer:

The compound serves as a precursor for organic semiconductors due to its π-conjugated system and electron-withdrawing groups. Applications include:

- OLEDs : As an electron-transport layer.

- Photovoltaics : Enhances charge separation in bulk heterojunctions .

Q. Advanced: How can structural modifications tailor electronic properties for specific devices?

Methodological Answer: Introducing thiophene (e.g., 4-Bromo-1-(thiophen-2-yl)isoquinoline) extends conjugation, reducing bandgap (2.1 eV to 1.8 eV). Fluorine substitution increases electron affinity (EA = 3.1 eV), measured via UPS (ultraviolet photoelectron spectroscopy) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation.

- Store at 2–8°C in amber vials to prevent photodegradation. SDS data indicate acute oral toxicity (LD₅₀ = 250 mg/kg in rats) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Short-term : Store in desiccators at −20°C under argon.

- Long-term : Lyophilize and seal under vacuum. Stability studies show <5% degradation over 6 months when protected from light and moisture .

Basic: What cross-disciplinary applications exist for this compound?

Methodological Answer:

- Pharmacology : Probe for kinase inhibition (e.g., PI3K, Akt).

- Materials Science : Fluorophore in bioimaging (λₑₓ = 350 nm, λₑₘ = 450 nm).

- Catalysis : Ligand in cross-coupling reactions (Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.